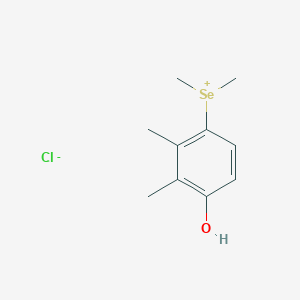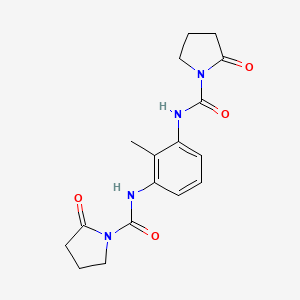
N,N'-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two oxopyrrolidine-1-carboxamide groups attached to a 2-methyl-1,3-phenylene core. It is used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) typically involves the reaction of 2-methyl-1,3-phenylenediamine with oxopyrrolidine-1-carboxylic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated purification systems further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Applications De Recherche Scientifique
N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty polymers and materials.
Mécanisme D'action
The mechanism of action of N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the enzyme and the binding affinity of the compound. The pathways involved in these interactions are often studied using computational modeling and biochemical assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-(1,3-Phenylene)dimaleimide
- 1,1’-(1,3-Phenylene)bis[1H-pyrrole-2,5-dione]
- Oxirane, 2,2’-[1,3-phenylenebis(oxymethylene)]bis-
Uniqueness
N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) is unique due to its specific substitution pattern on the phenylene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
66161-19-1 |
|---|---|
Formule moléculaire |
C17H20N4O4 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
N-[2-methyl-3-[(2-oxopyrrolidine-1-carbonyl)amino]phenyl]-2-oxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C17H20N4O4/c1-11-12(18-16(24)20-9-3-7-14(20)22)5-2-6-13(11)19-17(25)21-10-4-8-15(21)23/h2,5-6H,3-4,7-10H2,1H3,(H,18,24)(H,19,25) |
Clé InChI |
RTTOKTPWWVDIMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1NC(=O)N2CCCC2=O)NC(=O)N3CCCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


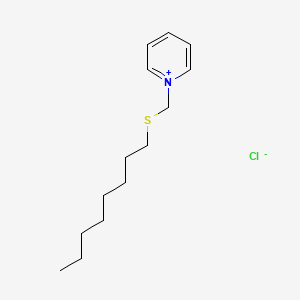

![5,7-Diphenyl-2,3,7,7a,8,9,10,11-octahydro[1,3]oxazolo[2,3-j]quinoline](/img/structure/B14479454.png)
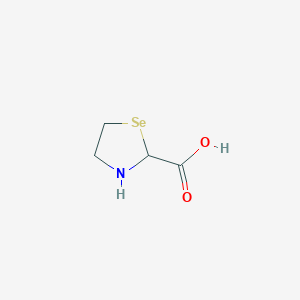
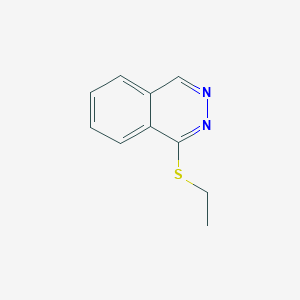
![4-Thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14479485.png)
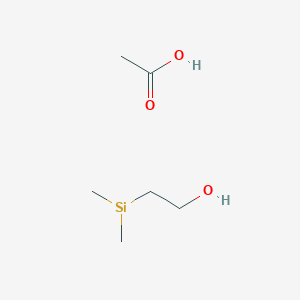
![1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate](/img/structure/B14479487.png)
![Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14479491.png)

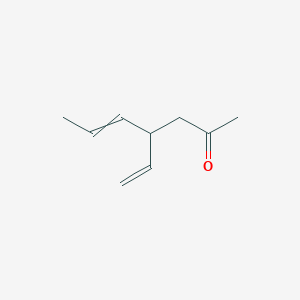

![[1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile](/img/structure/B14479505.png)
